molecular formula C38H50N6O6 B583324 Saquinavir Hydroxy-tert-butylamide CAS No. 438200-34-1

Saquinavir Hydroxy-tert-butylamide

Cat. No.: B583324
CAS No.: 438200-34-1
M. Wt: 686.854
InChI Key: SQCJGICLIMLWFB-UGJKXSETSA-N
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Description

Saquinavir, sold under the brand name Invirase among others, is an antiretroviral medication used together with other medications to treat or prevent HIV/AIDS . Typically it is used with ritonavir or lopinavir/ritonavir to increase its effect . It is taken by mouth .


Synthesis Analysis

The synthesis of Saquinavir involves the formation of solid drug nanoparticles . The effect of nanodispersion on cellular transport and accumulation of Saquinavir was investigated . The study showed that the use of HPMC and Pluronic F127 produced Saquinavir solid drug nanoparticles with improved permeation in Caco-2 cells and improved accumulation in CEM cells .


Molecular Structure Analysis

The molecular structure of Saquinavir has been studied extensively . It has been identified as a potent inhibitor of dimeric SARS-CoV2 main protease through MM/GBSA . In another study, the pharmacodynamic and pharmacokinetic properties of eleven analogues of Saquinavir were compared .


Chemical Reactions Analysis

Saquinavir is a peptide derivative which inhibits the HIV protease enzyme, preventing post-translational processing of viral polyproteins .

Scientific Research Applications

Metabolic Profiling and Interaction

Saquinavir (SQV), a protease inhibitor for HIV, exhibits complex metabolism and drug interactions. A study discovered 30 SQV metabolites in mice, 20 of which were novel, with significant parallels in human liver microsomes. Notably, a unique α-hydroxyaldehyde metabolite from SQV N-dealkylation was identified, with CYP3A identified as the primary enzyme in this pathway. This data enhances our understanding of SQV metabolism, aiding in predicting drug-drug interactions and comprehending adverse effect mechanisms (Li, Lu, & Ma, 2014).

Drug Formulation and Delivery

The formulation of SQV for oral administration presents challenges due to poor bioavailability. A study successfully increased SQV's solubility 400-fold using hydroxypropyl-beta-cyclodextrin, resulting in a drug-cyclodextrin complex. The incorporation of this complex into poly(alkylcyanoacrylate) nanoparticles dramatically increased drug loading, offering potential for improved oral application (Boudad et al., 2001).

Synthesis and Chemical Properties

Research into the synthesis of SQV via a convergence method yielded insights into its chemical properties. The process involved reactions and crystallization steps leading to intermediates and final products with substantial yields, advancing the understanding of SQV's chemical synthesis and properties (Xinlin, 2007).

Drug Delivery Optimization

Efforts to enhance SQV's bioavailability led to the development of a supersaturated self-microemulsifying drug delivery system (S-SMEDDS). This system maintained high SQV concentrations in gastrointestinal fluid, inhibiting drug precipitation and significantly enhancing lymphatic absorption compared to standard formulations (Jo et al., 2019).

Transport and Pharmacokinetics

Studies exploring SQV's interaction with transporter proteins, such as MRP1 and MRP2, provided direct evidence of its transportation by these proteins, contributing to the understanding of its pharmacokinetic profile and drug resistance mechanisms (Williams et al., 2002).

Mechanism of Action

Target of Action

Saquinavir Hydroxy-tert-butylamide primarily targets the HIV-1 protease , an enzyme that plays a crucial role in the lifecycle of the HIV-1 virus . This protease is responsible for the proteolytic cleavage of viral polyprotein precursors into individual functional proteins found in infectious HIV .

Mode of Action

This compound acts as a protease inhibitor . It is a peptide-like substrate analogue that binds to the protease active site, inhibiting the activity of the enzyme . This inhibition prevents the cleavage of the viral polyproteins, resulting in the formation of immature, noninfectious virus particles .

Biochemical Pathways

The inhibition of the HIV-1 protease by this compound disrupts the normal viral replication process within the cell. By preventing the maturation of the viral particles, the compound effectively halts the production of new, infectious HIV-1 particles .

Pharmacokinetics

This compound exhibits complex and highly variable behavior, but can be modeled adequately using a two-compartment zero-order absorption model . The primary means of elimination is extensive hepatic metabolism followed by fecal excretion of both the parent drug and metabolic products .

Result of Action

The result of this compound’s action is the formation of immature, noninfectious virus particles . By inhibiting the HIV-1 protease, the compound prevents the maturation of the viral particles, effectively halting the production of new, infectious HIV-1 particles .

Action Environment

The co-administration of other pharmaceutical agents, such as ritonavir, can significantly influence the action, efficacy, and stability of this compound . Ritonavir, a potent enzyme inhibitor, increases the bioavailability and subsequent serum concentrations of saquinavir, thus dramatically improving its antiviral activity . Therefore, the environment in which this compound acts can greatly impact its effectiveness.

Safety and Hazards

Common side effects of Saquinavir include nausea, vomiting, diarrhea, and feeling tired . More serious side effects include problems with QT prolongation, heart block, high blood lipids, and liver problems . It is safe in pregnancy .

Future Directions

Saquinavir has shown promise in silico and in vitro in the inhibition of the SARS-CoV-2 main protease (3CLpro) . Another field for Saquinavir repurposing has been in anticancer treatment, in which it has shown effects in vitro and in vivo in several types of cancer . Despite the lack of follow-up in clinical trials for cancer use, there has been a renewed interest in this drug recently due to COVID-19 .

Properties

IUPAC Name

(2S)-N-[(2S,3R)-4-[(3S,4aS,8aS)-3-[(1-hydroxy-2-methylpropan-2-yl)carbamoyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H50N6O6/c1-38(2,23-45)43-37(50)32-19-26-13-6-7-14-27(26)21-44(32)22-33(46)30(18-24-10-4-3-5-11-24)41-36(49)31(20-34(39)47)42-35(48)29-17-16-25-12-8-9-15-28(25)40-29/h3-5,8-12,15-17,26-27,30-33,45-46H,6-7,13-14,18-23H2,1-2H3,(H2,39,47)(H,41,49)(H,42,48)(H,43,50)/t26-,27+,30-,31-,32-,33+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQCJGICLIMLWFB-UGJKXSETSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)NC(=O)C1CC2CCCCC2CN1CC(C(CC3=CC=CC=C3)NC(=O)C(CC(=O)N)NC(=O)C4=NC5=CC=CC=C5C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(CO)NC(=O)[C@@H]1C[C@@H]2CCCC[C@@H]2CN1C[C@H]([C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)N)NC(=O)C4=NC5=CC=CC=C5C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H50N6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

686.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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